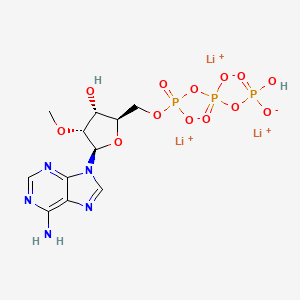

2'-O-Methyl-adenosine-5'-triphosphate, lithium salt

Beschreibung

2'-O-Methyl-adenosine-5'-triphosphate (2'-O-Me-ATP), lithium salt, is a chemically modified nucleotide analogue with the molecular formula C₁₁H₁₅Li₃N₅O₁₃P₃ and a molecular weight of 539.00 g/mol . This compound is characterized by a methyl group substitution at the 2'-hydroxyl position of the ribose moiety, which confers enhanced nuclease resistance compared to unmodified ATP. It is widely utilized in molecular biology for applications such as RNA synthesis, enzymatic labeling, and studies of RNA-protein interactions .

Key properties:

Eigenschaften

Molekularformel |

C11H15Li3N5O13P3 |

|---|---|

Molekulargewicht |

539.1 g/mol |

IUPAC-Name |

trilithium;[[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C11H18N5O13P3.3Li/c1-25-8-7(17)5(2-26-31(21,22)29-32(23,24)28-30(18,19)20)27-11(8)16-4-15-6-9(12)13-3-14-10(6)16;;;/h3-5,7-8,11,17H,2H2,1H3,(H,21,22)(H,23,24)(H2,12,13,14)(H2,18,19,20);;;/q;3*+1/p-3/t5-,7-,8-,11-;;;/m1.../s1 |

InChI-Schlüssel |

QIQIMTPLFXIYPZ-MTQUBGKESA-K |

Isomerische SMILES |

[Li+].[Li+].[Li+].CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O |

Kanonische SMILES |

[Li+].[Li+].[Li+].COC1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O |

Herkunft des Produkts |

United States |

Biologische Aktivität

2'-O-Methyl-adenosine-5'-triphosphate, lithium salt (also known as 2'-O-Me-ATP) is a modified nucleotide that has garnered attention for its potential biological activity. This compound is of particular interest due to its structural similarities to adenosine triphosphate (ATP), which plays a crucial role in cellular energy transfer and signaling. The lithium salt form may enhance its stability and bioavailability, making it a subject of research in various biological contexts.

The biological activity of 2'-O-Me-ATP is primarily attributed to its interaction with various cellular pathways. The compound can influence:

- Adenosine Receptors : 2'-O-Me-ATP acts as an agonist for certain adenosine receptors, potentially modulating neurotransmitter release and influencing neuronal excitability.

- Signal Transduction : It may affect cyclic adenosine monophosphate (cAMP) levels, which are critical in numerous signaling pathways, including those involved in mood regulation and neuroprotection.

- Enzyme Modulation : The compound may inhibit or activate specific kinases and phosphatases, impacting cellular metabolism and apoptosis pathways.

Biological Effects

Research has demonstrated several biological effects associated with 2'-O-Me-ATP:

- Neuroprotective Effects : Studies indicate that this compound can protect neurons from excitotoxicity, which is linked to various neurodegenerative diseases.

- Anti-inflammatory Properties : It has been shown to modulate the production of pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory conditions.

- Influence on Mood Disorders : Given the relationship between ATP signaling and mood regulation, 2'-O-Me-ATP may have implications in the treatment of bipolar disorder and depression.

Table 1: Summary of Biological Activities

Case Study 1: Neuroprotection in Animal Models

In a study involving rodent models of neurodegeneration, administration of 2'-O-Me-ATP resulted in significant reductions in neuronal cell death following exposure to glutamate. This suggests a protective role against excitotoxic damage.

Case Study 2: Impact on Inflammatory Response

Another investigation assessed the effects of 2'-O-Me-ATP on microglial activation. The findings indicated that treatment with the compound led to reduced production of inflammatory mediators such as IL-6 and nitric oxide, highlighting its potential as an anti-inflammatory agent.

Case Study 3: Mood Regulation in Bipolar Disorder

A clinical observation noted that patients with bipolar disorder showed improved mood stability when supplemented with lithium salts combined with 2'-O-Me-ATP. This combination appeared to enhance the therapeutic effects of lithium, particularly in reducing manic episodes.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

Below is a comparative table of 2'-O-Me-ATP with other lithium salt nucleotide analogues:

Key Research Findings

RNA Stability :

- 2'-O-Me-ATP demonstrates superior resistance to RNase degradation compared to unmodified ATP due to steric hindrance from the 2'-methyl group. This property is critical for antisense oligonucleotide therapeutics targeting RNA viruses .

- In contrast, 3'-O-methylated analogues (e.g., 3'-O-Me-ATP) exhibit reduced incorporation into RNA strands by RNA polymerases, limiting their utility in synthesis applications .

Therapeutic Potential: 2'-O-Me-ATP is being investigated for use in mRNA vaccines to enhance stability and reduce immunogenicity . 2',3'-Dideoxyadenosine-5'-triphosphate (ddATP) is a chain terminator in DNA synthesis, making it a cornerstone in HIV reverse transcriptase inhibition .

Enzyme Interactions: Adenosine-5'-O-(3-thiotriphosphate) (ATP-γ-S) acts as a non-hydrolyzable ATP analogue, effectively inhibiting ATP-dependent enzymes like kinases and helicases . 2'-O-Me-ATP is less effective in ATP-binding enzymatic assays due to its methyl group interfering with active-site interactions .

Stability and Handling

Q & A

Basic: What are the recommended storage and handling protocols for 2'-O-Methyl-ATP lithium salt to ensure experimental reproducibility?

Answer:

- Storage: Aqueous solutions (100 mM) should be stored at -20°C in single-use aliquots to avoid freeze-thaw cycles, which may degrade triphosphate integrity. Short-term exposure to room temperature (cumulative ≤1 week) is permissible for routine use .

- Handling: Use nuclease-free tubes and buffers to prevent contamination. Pre-chill solutions on ice during experimental setup. For long-term stability (>6 months), consider -70°C storage, as validated for analogous dNTPs .

Basic: How is the purity of 2'-O-Methyl-ATP lithium salt validated prior to experimental use?

Answer:

- HPLC Analysis: Purity ≥95% is confirmed via reverse-phase HPLC with UV detection at 260 nm, comparing retention times to unmodified ATP controls .

- Spectrophotometric Ratios: Validate using absorbance ratios (e.g., A250/A260 = 1.15 ± 0.03, A280/A260 = 0.67 ± 0.03) at pH 7.0 to detect organic contaminants or degradation products .

Advanced: How can researchers design kinetic experiments to quantify 2'-O-Methyl-ATP’s inhibitory effects on RNA polymerases?

Answer:

- Experimental Setup:

- Substrate Competition: Use a fixed concentration of radiolabeled NTP (e.g., [α-<sup>32</sup>P]UTP) with increasing 2'-O-Methyl-ATP concentrations (0–10 mM) in transcription assays.

- Data Analysis: Calculate Ki values using non-linear regression (e.g., Cheng-Prusoff equation) to distinguish competitive vs. non-competitive inhibition .

- Controls: Include unmodified ATP as a positive control for substrate incorporation and α-amanitin as a reference inhibitor for RNA Pol II .

Advanced: What methodological strategies resolve discrepancies in reported IC50 values for 2'-O-Methyl-ATP across studies?

Answer:

Discrepancies may arise from:

- Enzyme Source Variability: Use recombinant polymerases (e.g., T7 RNA Pol) for standardized assays.

- Buffer Conditions: Optimize Mg<sup>2+</sup> (1–5 mM) and pH (7.5–8.0), as divalent cations influence inhibition potency .

- Data Normalization: Express inhibition relative to a no-inhibitor control and account for endogenous NTP pools via dialysis or phosphatase treatment .

Basic: What are the key applications of 2'-O-Methyl-ATP lithium salt in RNA biochemistry?

Answer:

- Transcription Inhibition: Acts as a chain terminator in RNA polymerase assays due to its 2'-O-methyl modification blocking phosphodiester bond formation .

- Enzyme Specificity Studies: Probes nucleotide selectivity in RNA-modifying enzymes (e.g., CCA-adding enzymes) by competing with natural ATP .

Advanced: How can 2'-O-Methyl-ATP be used to study RNA-protein interactions in structural biology?

Answer:

- Crystallography: Co-crystallize RNA polymerase or helicases with 2'-O-Methyl-ATP to resolve active-site conformations. The methyl group stabilizes binding without enabling catalysis .

- FRET Assays: Pair with fluorescently labeled RNA to monitor real-time conformational changes during inhibition .

Basic: What precautions are necessary when substituting lithium salts for sodium salts in enzymatic assays?

Answer:

- Cation Effects: Lithium ions may alter enzyme kinetics or stability. Pre-equilibrate enzymes in lithium-containing buffers and compare activity to sodium-based controls.

- Solubility: Confirm solubility at working concentrations (e.g., 100 mM lithium salts may precipitate in high-phosphate buffers) .

Advanced: How does 2'-O-Methyl-ATP compare to other ATP analogs (e.g., AMP-PNP) in blocking nucleic acid enzymes?

Answer:

Basic: What quality control metrics are critical when synthesizing 2'-O-Methyl-ATP lithium salt in-house?

Answer:

- Triphosphate Integrity: Validate via <sup>31</sup>P-NMR to confirm α-, β-, and γ-phosphate peaks (δ = -5 to -12 ppm).

- Endotoxin Testing: For in vivo applications, ensure levels <0.1 EU/mg using LAL assays .

Advanced: How can researchers optimize 2'-O-Methyl-ATP concentrations for single-molecule studies of transcription elongation?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.